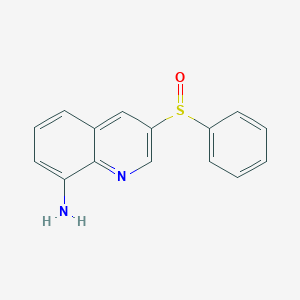

3-(Benzenesulfinyl)quinolin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzenesulfonyl)quinolin-8-amine is a chemical compound with the CAS Number: 607743-08-8 and Linear Formula: C15H12N2O2S .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 3-(Benzenesulfinyl)quinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The molecular structure of 3-(Benzenesulfonyl)quinolin-8-amine is represented by the InChI Code: 1S/C15H12N2O2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H,16H2 . It has a molecular weight of 284.34 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinolin-8-amines include intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . These reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Aplicaciones Científicas De Investigación

Catalysis and Asymmetric Synthesis

3-(Benzenesulfinyl)quinolin-8-amine derivatives have been explored in catalysis, particularly in asymmetric synthesis. For instance, Imamoto et al. (2012) discussed the use of rigid P-chiral phosphine ligands derived from quinoline for rhodium-catalyzed asymmetric hydrogenation, highlighting their application in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Antiproliferative Activity

The synthesis of new cis-fused tetrahydrochromeno[4,3-b]quinolines, derived from aromatic amines including quinoline, has been studied for their antiproliferative activity against breast cancer cell lines, demonstrating the potential for quinoline derivatives in cancer treatment (Nagaiah et al., 2010).

Zinc Sensing

Quinoline derivatives, such as those mentioned by Nolan et al. (2005), have been employed as zinc sensors, showcasing their utility in biological and environmental monitoring (Nolan et al., 2005).

Organometallic Complexes

Research by Qiao et al. (2011) on aluminum and zinc complexes supported by quinoline-based ligands indicates their effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer synthesis (Qiao et al., 2011).

Molecular Docking Studies

The one-pot synthesis of quinolinyl amino nitriles and their evaluation for antidiabetic, anti-inflammatory, and antioxidant activities, as well as in molecular docking studies, underline the versatility of quinoline derivatives in drug discovery and development (Dalavai et al., 2020).

Fragmentation Pathways

The study on the synthesis and fragmentation pathways of N-(quinolin-8-yl) benzenesulfonamide derivatives by Chen Bin (2015) provides insights into the structural analysis and potential bioactivity of these compounds, further highlighting the importance of quinoline derivatives in pharmaceutical sciences (Chen Bin, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of 3-(Benzenesulfinyl)quinolin-8-amine could involve the exploration of new methods and synthetic approaches towards organic compounds . This could also include a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Propiedades

IUPAC Name |

3-(benzenesulfinyl)quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c16-14-8-4-5-11-9-13(10-17-15(11)14)19(18)12-6-2-1-3-7-12/h1-10H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZVMOQQXUWULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CN=C3C(=C2)C=CC=C3N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2953647.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2953648.png)

![1-(4-Butoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2953649.png)

![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2953651.png)

![N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2953653.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2953654.png)

![2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide](/img/structure/B2953657.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2953658.png)

![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)